molecular formula C18H12N2O2 B8400590 2-(Quinolin-6-ylmethyl)isoindoline-1,3-dione

2-(Quinolin-6-ylmethyl)isoindoline-1,3-dione

Cat. No. B8400590
M. Wt: 288.3 g/mol
InChI Key: NRIGLLCJLQQTGB-UHFFFAOYSA-N
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Patent
US08497368B2

Procedure details

To a solution of isoindoline-1,3-dione (6.47 g, 44.0 mmol) and triphenylphosphine (11.53 g, 44.0 mmol) in THF (70 mL) at a 0° C., was added a solution of quinolin-6-ylmethanol (7 g, 44.0 mmol) in THF (30 mL) and (E)-diisopropyl diazene-1,2-dicarboxylate (8.89 g, 44.0 mmol) dropwise over a period of 30 min. The mixture was then heated to 30° C. for 20 h. The reaction was cooled to rt and concentrated in vacuo. The resulting residue was purified by Analogix silica gel with gradient hexanes:EtOAc to provide 2-(quinolin-6-ylmethyl)isoindoline-1,3-dione (12.04 g) in 95% yield. LCMS (method A): [MH]+=2.99, tR=4.89 min.
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
11.53 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8.89 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[NH:2]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:31]1[C:40]2[C:35](=[CH:36][C:37]([CH2:41]O)=[CH:38][CH:39]=2)[CH:34]=[CH:33][CH:32]=1.N(/C(OC(C)C)=O)=N\C(OC(C)C)=O>C1COCC1>[N:31]1[C:40]2[C:35](=[CH:36][C:37]([CH2:41][N:2]3[C:3](=[O:10])[C:4]4[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=4)[C:1]3=[O:11])=[CH:38][CH:39]=2)[CH:34]=[CH:33][CH:32]=1

Inputs

Step One
Name
Quantity
6.47 g
Type
reactant
Smiles
C1(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
11.53 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
7 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CO
Name
Quantity
8.89 g
Type
reactant
Smiles
N(=N\C(=O)OC(C)C)/C(=O)OC(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by Analogix silica gel with gradient hexanes

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.04 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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